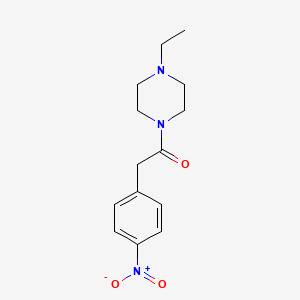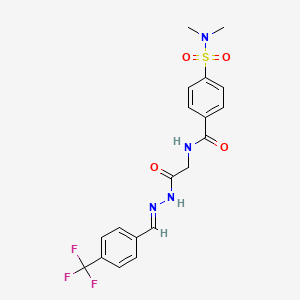![molecular formula C15H20Cl3N3 B2913131 1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 2059948-55-7](/img/structure/B2913131.png)
1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions, halogenation, and subsequent salt formation. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of 1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is C₁₆H₁₈Cl₂N₂ . Its structural formula depicts a fused pyrazole and azepine ring system, with the chlorophenyl group attached to one of the nitrogen atoms. The dihydrochloride salt form ensures water solubility and stability .
科学的研究の応用
Synthesis and Chemical Properties
1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a compound of interest in various fields of chemistry and pharmacology due to its complex structure and potential biological activities. The compound's synthesis involves regioselective assembly processes and can serve as an antagonist for specific receptors, which is significant for developing pharmacological agents. For instance, a study by Dvorak et al. (2021) outlines a regioselective assembly method for creating fused pyrazole-azepine heterocycles, emphasizing the synthesis of related compounds and their roles as antagonists, which could be indicative of the applications of the compound (Dvorak, Liang, Mani, & Carruthers, 2021).
Potential Applications in Material Science
Compounds similar to this compound might also find applications in material science, especially in the synthesis of novel materials with specific optical or electrical properties. For example, the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, as discussed by Kendre, Landge, & Bhusare (2015), suggests that modifications of the core structure could lead to materials with unique antimicrobial and anti-inflammatory properties, which could be extrapolated to the applications of the subject compound in creating materials or agents with specific biological activities (Kendre, Landge, & Bhusare, 2015).
Exploration in Catalysis
The structural uniqueness of this compound opens up possibilities for its use in catalysis, particularly in reactions requiring specific organic catalysts. Soriano et al. (2009) discuss the synthesis and characterization of Ru(arene) complexes with bispyrazolylazines, highlighting the role of such complexes in catalytic hydrogen transfer of ketones. This research area could be relevant for exploring the catalytic applications of the compound in organic synthesis, suggesting its potential utility in facilitating or enhancing chemical reactions (Soriano, Jalón, Manzano, & Maestro, 2009).
特性
IUPAC Name |
1-(2-chlorophenyl)-7,7-dimethyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3.2ClH/c1-15(2)7-14-11(8-17-10-15)9-18-19(14)13-6-4-3-5-12(13)16;;/h3-6,9,17H,7-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMFVYDAKMNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3Cl)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


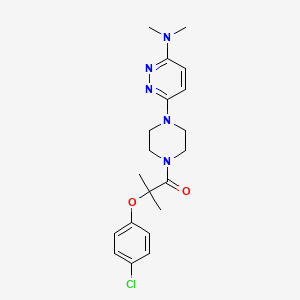
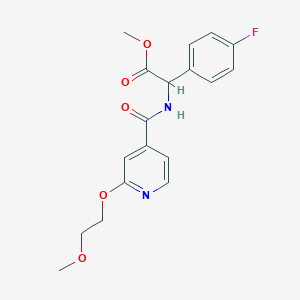
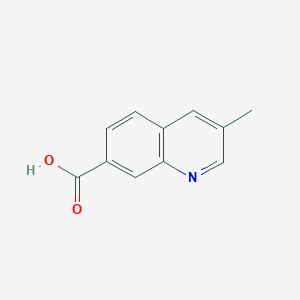
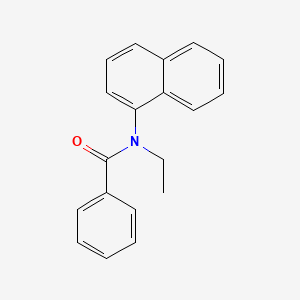
![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)
![4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B2913057.png)
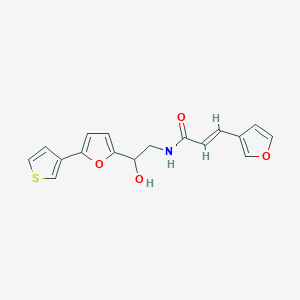

![N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2913063.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)
